4-Bromo-7-chlorobenzo[b]thiophene
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Overview
Description
4-Bromo-7-chlorobenzo[b]thiophene is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are sulfur-containing aromatic compounds known for their diverse applications in medicinal chemistry and materials science . The presence of bromine and chlorine atoms in the 4 and 7 positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-7-chlorobenzo[b]thiophene involves the reaction of 2-chlorobenzothiophene with bromine in the presence of a catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as dichloromethane . Another method involves the use of aryne intermediates and alkynyl sulfides, which allows for the formation of benzothiophene derivatives in a one-step intermolecular manner .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions using appropriate catalysts and solvents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-chlorobenzo[b]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophenes, which can be further utilized in different applications .
Scientific Research Applications
4-Bromo-7-chlorobenzo[b]thiophene has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chlorobenzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects . The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-7-fluorobenzo[b]thiophene
- 4-Chloro-7-bromobenzo[b]thiophene
- 4-Iodo-7-chlorobenzo[b]thiophene
Uniqueness
4-Bromo-7-chlorobenzo[b]thiophene is unique due to the specific positioning of the bromine and chlorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H4BrClS |
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Molecular Weight |
247.54 g/mol |
IUPAC Name |
4-bromo-7-chloro-1-benzothiophene |
InChI |
InChI=1S/C8H4BrClS/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H |
InChI Key |
PFEZKJGYSLPLKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1Cl)Br |
Origin of Product |
United States |
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